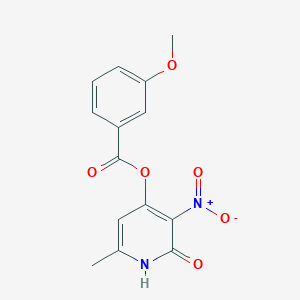

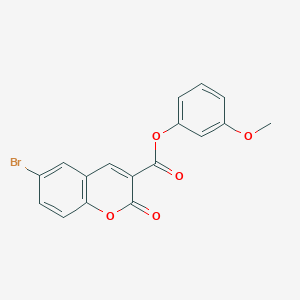

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate” is complex, with a pyridine ring bearing a nitro group, a methyl group, and a methoxybenzoate group. Further analysis would require more specific information or computational modeling .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Ring Opening Reactions : Studies have shown that compounds like 6-Nitrobenzothiazole react reversibly with methoxide ion, leading to products useful in further synthetic applications, indicating potential pathways for modifying or synthesizing related compounds (Bartoli et al., 1974).

- Synthesis of Heterocycles : The synthesis of 6H-pyrido[4,3-b]carbazoles for testing in cytotoxicity assays against human lung cancer cells involves strategies that could be relevant for the synthesis and biological evaluation of related compounds (Modi et al., 1990).

Potential Biological and Pharmacological Applications

- Topoisomerase II Inhibitors : Compounds with structures related to benzoxazole, benzimidazole, and benzothiazole derivatives have shown inhibitory activity against eukaryotic DNA topoisomerase II, suggesting potential for cancer therapy research (Pınar et al., 2004).

Material Science and Liquid Crystalline Properties

- Complexation and Mesophase Induction : The complexation of benzoic acids with lateral groups and polyamides containing a 2,6-diaminopyridine moiety has been shown to induce stable and enantiotropic mesophases, demonstrating potential applications in the development of liquid crystalline materials (Ihata et al., 2000).

Environmental Applications

- Degradation and Metabolism by Microorganisms : Studies on the metabolism of aromatic acids by Pseudomonas putida show the ability of certain microbial strains to oxidize complex organic compounds, potentially indicating bioremediation applications (Donnelly & Dagley, 1980).

Direcciones Futuras

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-8-6-11(12(16(19)20)13(17)15-8)22-14(18)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOTVZBWCLUWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2832787.png)

![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2832794.png)

![Bicyclo[3.2.1]octane-1-methanol, 5-amino-](/img/structure/B2832798.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2832802.png)